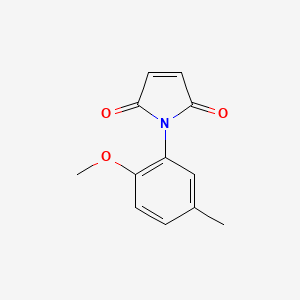
1-(2-methoxy-5-methylphenyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-methoxy-5-methylphenyl)-1H-pyrrole-2,5-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a dione group, which consists of two carbonyl groups . The molecule also has a methoxy group and a methyl group attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of “1-(2-methoxy-5-methylphenyl)-1H-pyrrole-2,5-dione” would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions involving “1-(2-methoxy-5-methylphenyl)-1H-pyrrole-2,5-dione” would likely depend on the reactivity of its functional groups. For example, the pyrrole ring is aromatic and might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-methoxy-5-methylphenyl)-1H-pyrrole-2,5-dione” would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, including 1-phenyl-1H-pyrrole-2,5-dione and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, have been synthesized and studied for their ability to inhibit carbon steel corrosion in hydrochloric acid medium. These derivatives proved to be efficient corrosion inhibitors, with their efficiency increasing alongside concentration. The adsorption of these compounds on carbon steel surfaces is mainly governed by a chemisorption process, as indicated by thermodynamic data and XPS analysis. Quantum chemical calculations further supported these findings, establishing a relationship between molecular structures and inhibition efficiencies (Zarrouk et al., 2015).
Organic Electronics and Photovoltaics
A novel alcohol-soluble n-type conjugated polyelectrolyte (n-CPE) based on diketopyrrolopyrrole (DPP) backbone, designed for electron transport layer (ETL) applications in inverted polymer solar cells, demonstrated high conductivity and electron mobility. The material facilitated electron extraction and reduced excitons recombination, improving the power conversion efficiency of the devices (Hu et al., 2015). Additionally, photoluminescent conjugated polymers containing DPP units have shown strong photoluminescence and good solubility, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Fungicidal Activity
Novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety were synthesized and displayed visible fungicidal activity against pathogens such as Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum. The compounds' structures were confirmed by various spectroscopic methods, and their bioactivity suggests potential applications in agricultural fungicides (Guihua et al., 2014).
Optical and Electronic Material Development
Highly luminescent polymers incorporating the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione (N-Aryl DPP) chromophore have been developed, demonstrating strong fluorescence, high quantum yield, and good solubility in common organic solvents. These polymers' distinct optical and electrochemical properties suggest their use in advanced optoelectronic devices (Zhang & Tieke, 2008).
Synthesis and Characterization of Novel Derivatives
Symmetrically substituted diketopyrrolopyrrole derivatives have been synthesized under mild conditions, showcasing a red-shift in maximum absorption and emission bands with increased electron donating strength of the substituent. These derivatives exhibit potential for the development of novel organic optoelectronic materials and for applications in biological systems due to their enhanced water solubility (Zhang et al., 2014).
Eigenschaften
IUPAC Name |
1-(2-methoxy-5-methylphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-3-4-10(16-2)9(7-8)13-11(14)5-6-12(13)15/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVFQKGKXHSLTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2871624.png)
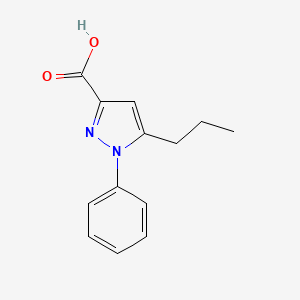

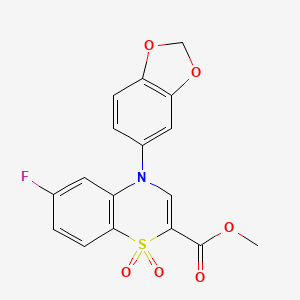
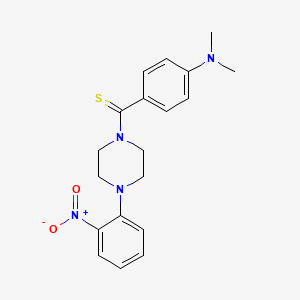
![N-[2-(Oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2871635.png)
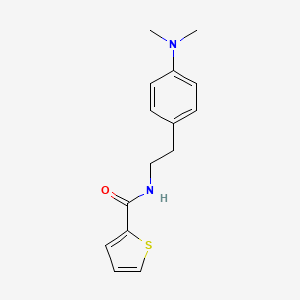
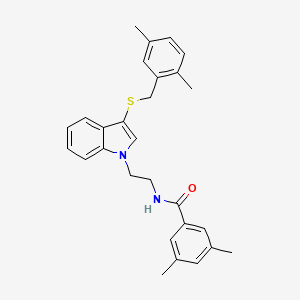
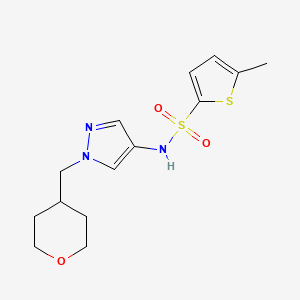
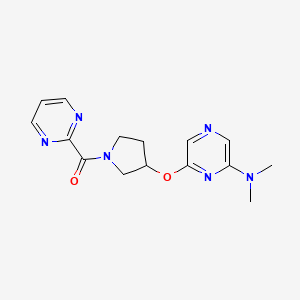


![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2871645.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylbenzamide;dihydrochloride](/img/structure/B2871646.png)